

Zoliflodacin DNA synthesis inhibition bacterial topoisomerase

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zoliflodacin

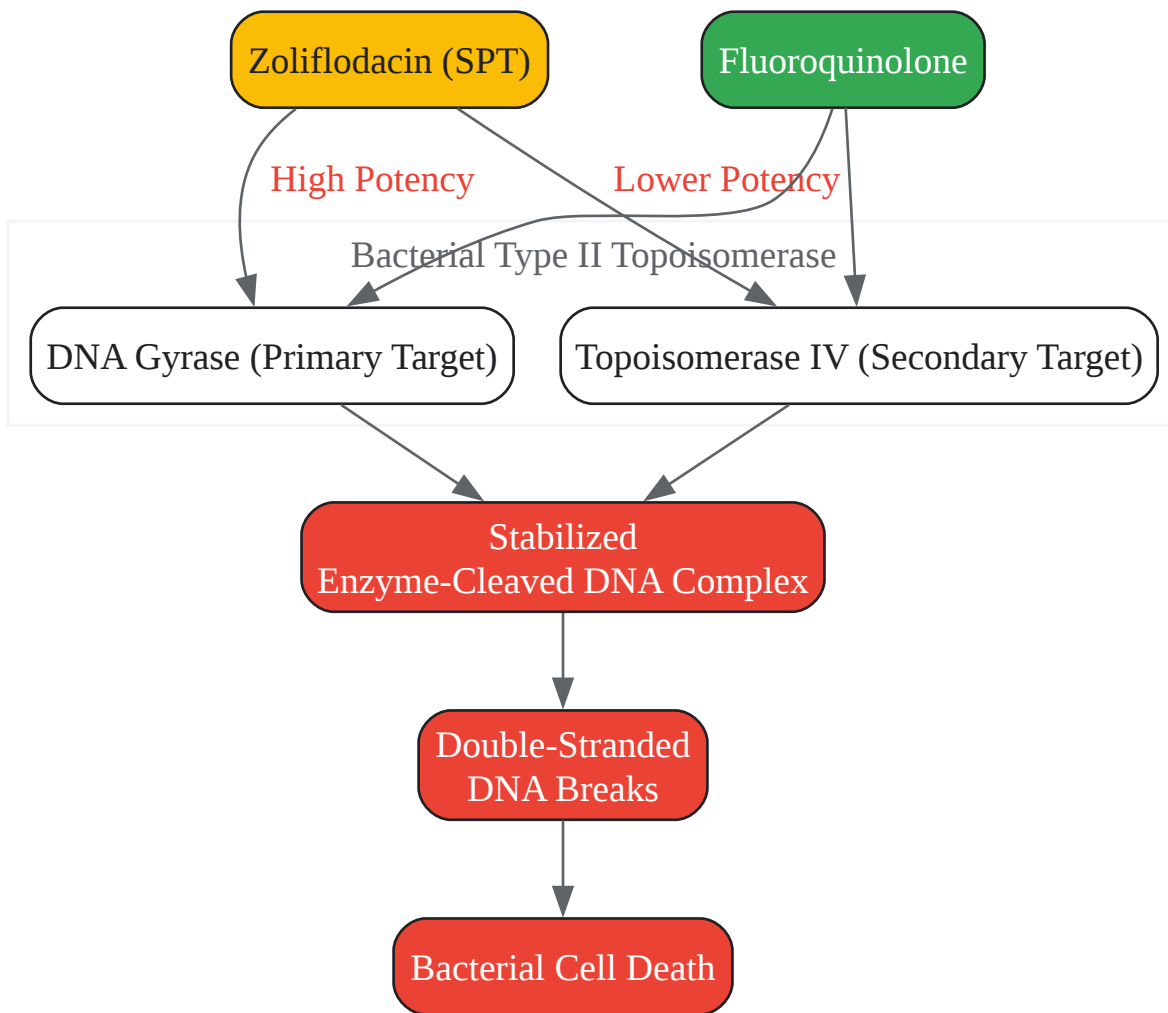
CAS No.: 1620458-09-4

Cat. No.: S004111

[Get Quote](#)

Mechanism of Action and Target Enzymes

Zoliflodacin exerts its antibacterial effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV [1]. Its mechanism, while sharing the same enzyme targets as fluoroquinolones, involves a distinct molecular binding site [2] [3].



[Click to download full resolution via product page](#)

Zoliflodacin and fluoroquinolones both stabilize DNA cleavage complexes but bind differently.

- **Primary Cellular Target:** DNA gyrase is the primary cytotoxic target in *N. gonorrhoeae* [1]. **Zoliflodacin** shows higher potency and forms more stable cleavage complexes with gyrase than with topoisomerase IV [1].
- **Novel Binding Site:** **Zoliflodacin** binds to the GyrB subunit of DNA gyrase, a site distinct from the GyrA/ParC subunits targeted by fluoroquinolones [2] [3]. This novel binding interaction sterically blocks DNA religation [3].
- **Functional Consequence:** The drug stabilizes the enzyme-DNA cleavage complex, inhibiting DNA religation and generating double-stranded DNA breaks, leading to bacterial cell death [1].

Structural Biology and Experimental Evidence

The unique mechanism of **zoliflodacin** is supported by structural biology data and established through specific experimental protocols.

Structural Basis: A 2.8 Å resolution X-ray crystal structure shows **zoliflodacin** bound within the DNA cleavage core of *Staphylococcus aureus* DNA gyrase, complexed with DNA [3]. The structure confirms that the drug interacts with highly conserved residues on the GyrB subunit and does not utilize the quinolone water-metal ion bridge to GyrA [3].

Key Experimental Assays:

- **DNA Supercoiling Inhibition Assay:** Measures the ability of **zoliflodacin** to inhibit the supercoiling activity of purified DNA gyrase on relaxed DNA plasmid substrates. The reaction products are analyzed by agarose gel electrophoresis [1].
- **DNA Decatenation Inhibition Assay:** Assesses the inhibition of topoisomerase IV activity by monitoring its ability to decatenate kinetoplast DNA into individual circular DNA minicircles, with results visualized by gel electrophoresis [1].
- **In vitro DNA Cleavage Assay:** Quantifies the stabilization of the enzyme-cleaved DNA complex by **zoliflodacin**. The assay involves treating the enzyme-DNA complex with a denaturant (like SDS) and a proteinase, followed by agarose gel electrophoresis to separate and visualize cleaved DNA products [1].

Quantitative Pharmacodynamic and Efficacy Data

Zoliflodacin demonstrates potent activity in laboratory and clinical settings, with dosage studies informing its clinical development.

In vitro Potency and Dynamic Kill Kinetics *Table 1: Pharmacodynamic Data from Preclinical and In vitro Models*

Parameter	Finding	Context / Model
MIC Range	≤0.002 to 0.25 mg/L	Against <i>N. gonorrhoeae</i> , including MDR and XDR strains [2].
Kill Rate	Rapid bacterial kill	Observed within the first 6.5 hours in a dynamic Hollow Fiber Infection Model (HFIM) [2].

Parameter	Finding	Context / Model
Effective Dose (Preclinical)	>2 g single oral dose	Achieved eradication and suppressed resistance in HFIM [2].
Resistance Suppression	No resistance observed	With 2-8 g single doses in HFIM; lower doses (0.5-1 g) selected for resistant mutants [2].

Clinical Efficacy from Phase 3 Trial *Table 2: Microbiological Cure Rates from the Global Phase 3 Trial*

Population / Subgroup	Microbiological Cure Rate (%)	Details
Overall Urogenital (micro-ITT)	90.9%	Zoliflodacin vs. 96.2% for ceftriaxone/azithromycin, meeting non-inferiority [4].
Urogenital, CIP-resistant	96.6% (346/358)	95% CI: 94.2–98.3 [5] [6].
Urogenital, CIP-susceptible	97.4% (113/116)	95% CI: 92.6–99.5 [5] [6].
Pharyngeal Site	≥91%	Consistent high rates across infection sites [6].
Rectal Site	≥87%	Consistent high rates across infection sites [6].

Resistance Profile and Mutations

The unique binding mode of **zoliflodacin** contributes to a favorable resistance profile.

- **Low Cross-Resistance:** **Zoliflodacin** maintains activity against fluoroquinolone-resistant *N. gonorrhoeae* strains because its GyrB binding site is different from the GyrA/ParC mutations that cause fluoroquinolone resistance [1] [6]. Clinical trial data confirms high cure rates against ciprofloxacin-resistant strains [5] [6].
- **Identified Resistance Mutations:** In vitro selection experiments have identified that **zoliflodacin**-resistant mutants contain nonsynonymous mutations in the GyrB subunit, specifically at amino acid codons D429 or K450 [2].

- **Stable Potency:** Surveillance data from 2020-2022 indicates that **zoliflodacin**'s in vitro potency against *N. gonorrhoeae* has remained stable, with no clinical isolates exhibiting resistance reported to date [5] [6].

Clinical Development and Regulatory Status

Zoliflodacin represents a significant advancement in addressing the global challenge of antimicrobial-resistant gonorrhea.

- **Novel Class:** It is the first clinically advanced agent from the spiropyrimidinetrione class [7] [8].
- **Dosing Regimen:** A single, 3-gram oral dose has demonstrated efficacy comparable to the current standard of care (intramuscular ceftriaxone plus oral azithromycin) in a pivotal Phase 3 trial [6] [4].
- **Regulatory Status:** The U.S. FDA has granted **zoliflodacin** Qualified Infectious Disease Product (QIDP) designation and Priority Review. A target action date of December 15, 2025, has been assigned [5] [6] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Interactions between Zoliflodacin and Neisseria ... [pmc.ncbi.nlm.nih.gov]
2. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and ... [frontiersin.org]
3. 8BP2: 2.8A STRUCTURE OF ZOLIFLODACIN WITH S. ... [rcsb.org]
4. IDWeek 2025: zoliflodacin is non-inferior to ceftriaxone ... [clinicaltrialsarena.com]
5. October 20, 2025 [innovivaspecialtytherapeutics.com]
6. Sarah McLeod, PhD, breaks down high cure rates with ... [contemporarypediatrics.com]
7. - Wikipedia Zoliflodacin [en.wikipedia.org]
8. Zoliflodacin [acs.org]

To cite this document: Smolecule. [Zoliflodacin DNA synthesis inhibition bacterial topoisomerase].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b004111#zoliflodacin-dna-synthesis-inhibition-bacterial-topoisomerase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com